3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid
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Overview
Description
3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid typically involves multiple steps:
Formation of the Tetrahydronaphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes a Friedel-Crafts acylation to introduce a ketone group, forming 2-oxo-1,2,3,4-tetrahydronaphthalene.
Amination: The ketone is then reacted with an amine, such as methylamine, under reductive amination conditions to form the corresponding amine derivative.
Coupling with Benzoic Acid: The amine derivative is then coupled with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydronaphthalene: A simpler derivative that lacks the benzoic acid moiety.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid or 3-nitrobenzoic acid that have different substituents on the benzoic acid ring.
Uniqueness
3-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid is unique due to its combination of a tetrahydronaphthalene moiety with a benzoic acid derivative. This structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylmethylamino)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(12-14-5-3-8-16(11-14)20(23)24)21-13-17-9-4-7-15-6-1-2-10-18(15)17/h1-3,5-6,8,10-11,17H,4,7,9,12-13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONVRFRPUYMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC(=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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